3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one

Chemoselective cross-coupling Sequential functionalization Pyrimidinone scaffold diversification

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one (CAS 917896-29-8) is a polyhalogenated pyrimidin-4(3H)-one derivative bearing chloro and iodo substituents at the 6- and 5-positions, respectively, plus a 3-benzyl group on the lactam nitrogen. With a molecular formula of C₁₂H₁₀ClIN₂O, an exact mass of 359.95 Da, and a computed XLogP3-AA of 2.4, it serves as a densely functionalized intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C12H10ClIN2O
Molecular Weight 360.58 g/mol
CAS No. 917896-29-8
Cat. No. B1444437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one
CAS917896-29-8
Molecular FormulaC12H10ClIN2O
Molecular Weight360.58 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1CC2=CC=CC=C2)I)Cl
InChIInChI=1S/C12H10ClIN2O/c1-8-15-11(13)10(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyRAEDKGZITJNABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one (CAS 917896-29-8) – Procurement-Ready Halogenated Pyrimidinone Scaffold for Divergent Synthesis


3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one (CAS 917896-29-8) is a polyhalogenated pyrimidin-4(3H)-one derivative bearing chloro and iodo substituents at the 6- and 5-positions, respectively, plus a 3-benzyl group on the lactam nitrogen [1]. With a molecular formula of C₁₂H₁₀ClIN₂O, an exact mass of 359.95 Da, and a computed XLogP3-AA of 2.4, it serves as a densely functionalized intermediate for medicinal chemistry and agrochemical research [1]. The combination of C–I, C–Cl, and N–benzyl bonds provides three orthogonal diversification handles, enabling sequential functionalization strategies that outperform simpler monohalogenated pyrimidinones [2].

Why 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one Cannot Be Replaced by a Generic Pyrimidinone in Lead Optimization or Library Synthesis


Generic pyrimidin-4(3H)-ones such as 6-chloro-2-methylpyrimidin-4(3H)-one (CAS 17551-52-9) or 5-iodo-2-methylpyrimidin-4(3H)-one (CAS 111079-41-5) carry only a single reactive halogen, which constrains the synthetic sequence to a single diversification point before requiring additional functionalization steps [1]. In contrast, 3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one possesses two halogens with intrinsically different oxidative-addition reactivities (C–I >> C–Cl) on an electron-deficient pyrimidinone ring, enabling chemoselective sequential cross-couplings without intermediate protection or de novo halogenation [2]. The 3-benzyl group further stabilizes the scaffold and can itself be removed or modified, offering an additional dimension of structural variation that is absent in NH-pyrimidinone analogs [3].

Quantitative Differentiation of 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one Against Its Closest Analogs


Orthogonal C–I versus C–Cl Reactivity Ratio in Pd(0)-Catalyzed Oxidative Addition – Foundation for Chemoselective Diversification

In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition approximately 10³–10⁴ times faster than the C–Cl bond on electron-deficient pyrimidine rings [1]. This established reactivity gap provides a reliable thermodynamic and kinetic basis for chemoselective monoarylation or monoalkynylation at the 5-iodo position of the target compound while leaving the 6-chloro position intact for a subsequent, orthogonal coupling step. In contrast, the single-halogen comparator 6-chloro-2-methylpyrimidin-4(3H)-one (CAS 17551-52-9) offers no such sequential diversification opportunity without re-halogenation, and the diiodo or dichloro analogs either lack selectivity or require forcing conditions that lower overall yields [2]. The 2-methyl substituent in the target compound further modulates the ring electronics, slightly deactivating the chloro position and widening the chemoselectivity window compared to unsubstituted chloro-iodopyrimidinones [3].

Chemoselective cross-coupling Sequential functionalization Pyrimidinone scaffold diversification

Lipophilicity Comparison – Optimized logP for Membrane Permeability and Solubility Balance in Cell-Based Assays

The computed XLogP3-AA value for 3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one is 2.4 [1], placing it within the optimal range for passive membrane permeability (logP 1–5) and aqueous solubility under physiological conditions. The NH-pyrimidinone analog 6-chloro-2-methylpyrimidin-4(3H)-one exhibits a much lower XLogP3-AA of 0.1 [2], reflecting the absence of both the lipophilic benzyl group and the iodine atom. While the low logP of the NH analog may improve aqueous solubility, it often compromises cellular permeability and can limit performance in whole-cell target engagement assays. The fully unsubstituted 3-benzylpyrimidin-4-one (CAS 6146-23-2) has an estimated logP of approximately 1.0–1.5, intermediate but still below the target compound . The combination of the benzyl group (ΔlogP ~ +1.3) and the iodine atom (ΔlogP ~ +0.7 relative to hydrogen) in the target compound offers a tunable lipophilicity profile that can be further modulated by subsequent cross-coupling modifications, providing a more versatile starting point for lead optimization than its less lipophilic congeners.

Lipophilicity Membrane permeability Physicochemical property optimization

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area – Suitability for CNS Drug Discovery Programs

The target compound possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 32.7 Ų [1]. These values align with the multiparameter optimization guidelines for CNS drug candidates (HBD ≤ 3, TPSA ≤ 90 Ų). In comparison, the NH analog 6-chloro-2-methylpyrimidin-4(3H)-one has one HBD and a TPSA of 41.5 Ų [2], while 3-benzylpyrimidin-4-one has no HBD but an estimated TPSA of 34–38 Ų . Although all three compounds comply with CNS-likeness criteria, the target compound's lower TPSA and absence of HBDs predict marginally superior passive BBB permeation. Simultaneously, the two hydrogen-bond acceptor sites (carbonyl oxygen and pyrimidine N) provide sufficient polarity to maintain aqueous solubility [1]. Importantly, the two rotatable bonds (N–CH₂–Ph and C–CH₃) maintain conformational flexibility within the acceptable range for oral bioavailability, avoiding the excessive rigidity of the NH analog (zero rotatable bonds) that may limit induced-fit target engagement [2].

CNS drug-likeness Blood-brain barrier penetration Physicochemical property optimization

Recommended Research and Development Applications for 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Targeted Kinase Libraries via Chemoselective Sequential C–C Bond Formation

The 3–4 orders-of-magnitude reactivity difference between the C–I and C–Cl bonds [1] enables the construction of diverse 5-aryl-6-arylpyrimidin-4(3H)-one libraries. In practice, a first Suzuki–Miyaura coupling selectively functionalizes the 5-iodo position with an aryl boronic acid; the remaining 6-chloro substituent is subsequently arylated under more forcing conditions or with a different catalyst system. This 'one-flask, two-step' sequence eliminates intermediate isolation and is directly applicable to the rapid synthesis of ATP-competitive kinase inhibitor scaffolds that require differential substitution at these positions for hinge-region binding and selectivity pocket engagement. The benzyl group can be retained for hydrophobic contacts or removed under hydrogenolysis to reveal the unsubstituted lactam for further derivatization [2].

CNS-Penetrant Fragment Elaboration Starting from a Pre-optimized Physicochemical Core

With zero HBDs, low TPSA (32.7 Ų), and a balanced logP of 2.4, the scaffold meets the key physicochemical criteria for CNS drug candidates [1]. Fragment-based drug discovery programs targeting GPCRs, ion channels, or neurotransmitter receptors can elaborate this core via chemoselective coupling chemistry while maintaining the favorable CNS multiparameter profile. The iodine atom further serves as a heavy atom for X-ray crystallography phasing, facilitating structure-based design. The 2-methyl group provides a modest steric and electronic influence that can be exploited to modulate metabolism, distinguishing this scaffold from the fully unsubstituted analog which lacks this subtle but important tuning element [2].

Agrochemical Lead Generation Exploiting the Benzyl Group as a Latent Diversity Point

The 3-benzyl substituent not only contributes to optimal logP (2.4) for leaf cuticle penetration in agrochemical applications but can also be selectively removed (H₂, Pd/C) to unveil the free NH-pyrimidinone, which can be re-alkylated with agriculturally relevant fragments such as heterocyclic methyl groups or substituted benzyl moieties [1]. This synthetic flexibility allows a single procurement of the target compound to serve as the entry point for multiple distinct lead series differentiated only at the N3 position, a strategy that is unavailable with the pre-fixed NH analog (CAS 17551-52-9) [2].

Dual-Probe Chemical Biology Tool Compounds Requiring Orthogonal Functionalization

The presence of both C–I and C–Cl handles enables the sequential introduction of a fluorescent dye or biotin tag (via iodo-selective Sonogashira coupling) followed by a photoaffinity label or a second functional group (via chloro-selective amination or Suzuki coupling). The 2-methyl group provides sufficient steric bulk to prevent metabolic N-dealkylation of the benzyl group in cellular contexts, while maintaining the overall molecular weight below 400 Da—an advantage over di-orthogonally functionalized scaffolds that exceed 500 Da and suffer from solubility and permeability penalties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.